Deoxyartemisinin

Description

Historical Context of Artemisinin (B1665778) and its Analogs

The use of Artemisia annua in traditional Chinese medicine for treating fever, including presumed malaria symptoms, dates back over two millennia. wikipedia.orgmmv.org In the 1960s, in response to widespread malaria and increasing resistance to existing drugs like chloroquine, the Chinese government initiated Project 523 to find new antimalarial treatments. wikipedia.orgnih.govmdpi.com This led to the isolation and identification of artemisinin from Artemisia annua in 1972 by Tu Youyou and her team. wikipedia.orgnih.govmmv.org

Following the discovery of artemisinin, extensive research efforts focused on developing semi-synthetic derivatives with improved pharmacological properties, such as enhanced solubility, stability, and bioavailability. plos.orgresearchgate.netfrontiersin.org Prominent examples of these clinically used derivatives include artesunate, artemether, and dihydroartemisinin (B1670584). wikipedia.orgacs.org These modifications primarily involve alterations at the C-10 position of the artemisinin structure while retaining the essential peroxide bridge. nih.gov

Deoxyartemisinin as a Key Structural Variant in Artemisinin Studies

This compound is a naturally occurring compound found in Artemisia annua and is also known as an in vivo metabolite of artemisinin. acs.orgnih.govresearchgate.net Its chemical structure is similar to artemisinin but notably lacks the 1,2,4-trioxane (B1259687) ring containing the peroxide bridge. acs.orgnih.govresearchgate.net This structural difference makes this compound a crucial compound for structure-activity relationship studies, particularly in understanding the role of the peroxide group in the biological activities of artemisinin and its derivatives. tandfonline.comasm.org

Research findings have consistently shown that the absence of the peroxide bridge in this compound results in a significant loss or complete lack of antimalarial activity against Plasmodium falciparum. tandfonline.comresearchgate.netnih.govcaymanchem.com This provides strong evidence supporting the indispensable role of the peroxide moiety for the potent antimalarial effect of artemisinin. Studies comparing the activity of artemisinin and its derivatives with their deoxy analogs have been instrumental in confirming this structure-activity relationship. tandfonline.comasm.orgnih.gov

Despite its lack of significant antimalarial activity, this compound has been investigated for other potential biological activities, including anti-inflammatory and antiulcer properties. acs.orgnih.govresearchgate.net Furthermore, this compound serves as a starting material or intermediate in the synthesis of various artemisinin derivatives and analogs for research purposes. frontiersin.orgmmv.orgnih.govresearchgate.net Studies involving the microbial transformation of this compound have also been conducted to explore novel compounds with potential bioactivities. frontiersin.orgnih.govfrontiersin.org

Research has also explored the pharmacokinetic properties of this compound compared to artemisinin and other derivatives. Studies in rats have shown that this compound has significantly lower oral bioavailability compared to artemisinin. acs.orgnih.govresearchgate.net

The study of this compound, therefore, is vital for understanding the fundamental structural requirements for the antimalarial activity of artemisinin and for exploring the potential of modifying the artemisinin scaffold for other therapeutic applications.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Key Structural Feature Absent in this compound |

| Artemisinin | C₁₅H₂₂O₅ | 282.33 | 68827 | Peroxide Bridge |

| This compound | C₁₅H₂₂O₄ | 266.33 | 12814879 | Peroxide Bridge |

Note: Data compiled from PubChem and research literature. caymanchem.comuni.lunih.govnih.govbidd.groupinvivochem.cnbiosynth.com

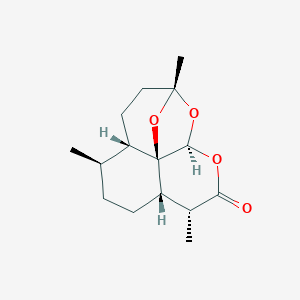

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72826-63-2 | |

| Record name | Deoxyartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Deoxyartemisinin

Chemical Synthesis Pathways from Artemisinin (B1665778)

Chemical synthesis provides direct routes to access deoxyartemisinin and various derivatives starting from artemisinin. These pathways often involve targeted reactions to modify specific functional groups within the artemisinin scaffold.

A primary chemical transformation leading to this compound involves the reduction of the endoperoxide bridge present in artemisinin. This reduction results in the loss of the peroxide functionality, a key difference between the two compounds. While the endoperoxide bridge is crucial for antimalarial activity, its removal or modification can lead to compounds with altered biological profiles. dovepress.comwikipedia.orgnih.gov The reduction of the endoperoxide bridge in artemisinin yields this compound, which is reported to be devoid of significant antimalarial activity. dovepress.comcaymanchem.com

The synthesis of 10-deoxyartemisinin and 9-ene-10-deoxyartemisinin from artemisinin involves specific chemical reactions targeting the lactone carbonyl at the C-10 position and the adjacent ring structure. One reported method for the synthesis of 10-deoxyartemisinin and 9-ene-10-deoxyartemisinin involves the use of boron trifluoride/diethyl ether and sodium borohydride. nih.govfrontiersin.org This approach leads to the reduction of the lactone and the formation of a methylene (B1212753) group at the 10-position in 10-deoxyartemisinin, while 9-ene-10-deoxyartemisinin features a double bond at the C-9 position. nih.govfrontiersin.orgfrontiersin.org

Synthesis Yields of 10-Deoxyartemisinin and 9-ene-10-Deoxyartemisinin

| Compound | Yield (%) |

| 10-Deoxyartemisinin | 50 nih.gov |

| 9-ene-10-Deoxyartemisinin | 22 nih.gov |

These compounds serve as important intermediates for further chemical and biological modifications.

Dimerization of artemisinin derivatives, including those related to this compound, has been explored to create compounds with potentially enhanced or altered biological activities. plos.orgacs.org The formation of dimeric this compound structures typically involves linking two this compound units through various chemical linkers. For instance, amide-linked and ether-linked dimers have been synthesized. nih.govnih.gov Studies have shown that dimers lacking the peroxide bridge are generally devoid of antimalarial activity, reinforcing the importance of this functional group for that specific effect. nih.gov However, dimeric structures have been investigated for other activities, such as antitumor properties. acs.org

Biotransformation and Microbial Derivatization

Biotransformation, particularly using microorganisms like fungi, offers an alternative and often regioselective approach to modify this compound, leading to the formation of hydroxylated or other functionalized derivatives that may be challenging to synthesize chemically. frontiersin.orgacs.orgutm.mxresearchgate.net

Fungi, including species from the Cunninghamella genus, have been shown to effectively metabolize this compound. researchgate.netfrontiersin.orgfrontiersin.orgacs.org These microorganisms can introduce hydroxyl groups at specific positions on the this compound scaffold, mimicking mammalian metabolic processes. frontiersin.orgacs.orgnih.gov Cunninghamella elegans and Cunninghamella echinulata are examples of fungal strains that have been utilized for the biotransformation of 10-deoxyartemisinin. researchgate.netnih.govfrontiersin.orgfrontiersin.org These transformations can yield a variety of metabolites, including hydroxylated derivatives. frontiersin.orgacs.org

Microbial transformation of this compound has led to the identification of novel metabolites. Using techniques such as HPLC, UPLC-ESI-QTOF-MS, and NMR spectroscopy, researchers have isolated and characterized these biotransformed products. nih.govfrontiersin.orgacs.orgfigshare.comnih.gov For example, Cunninghamella elegans has been reported to transform 10-deoxoartemisinin into 5β-hydroxy-10-deoxoartemisinin, 4R-hydroxy-1,10-deoxoartemisinin, and 7β-hydroxy-10-deoxoartemisinin. acs.org Another study using Cunninghamella species on 10-deoxyartemisinin identified fifteen metabolites, including seven novel compounds. researchgate.netfrontiersin.org Aspergillus flavus has also been shown to biotransform artemisinin into this compound and 4α-hydroxythis compound, among other metabolites. figshare.comcimap.res.in These studies highlight the utility of microbial systems in generating diverse this compound derivatives. frontiersin.orgnih.gov

Selected this compound Metabolites Identified from Microbial Transformation

| Microorganism | Substrate | Identified Metabolites |

| Cunninghamella elegans | 10-Deoxoartemisinin | 5β-hydroxy-10-deoxoartemisinin, 4R-hydroxy-1,10-deoxoartemisinin, 7β-hydroxy-10-deoxoartemisinin acs.org |

| Cunninghamella species | 10-Deoxyartemisinin | Fifteen metabolites, including seven novel compounds researchgate.netfrontiersin.org |

| Aspergillus flavus | Artemisinin | This compound, 4α-hydroxythis compound figshare.comcimap.res.in |

| Rhizopus stolonifer | Artemisinin | This compound, 1α-hydroxyartemisinin, 10b-hydroxyartemisinin cimap.res.in |

These biotransformation products provide a pool of structurally diverse compounds for further investigation.

Structure-Activity Relationship Studies in this compound Derivatives

Structure-Activity Relationship (SAR) studies on this compound derivatives aim to understand how modifications to the chemical structure influence their biological activity. These studies are crucial for the rational design of new compounds with desired therapeutic effects.

Influence of Stereochemistry on Derivative Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in determining the biological activity of many compounds, including artemisinin derivatives worldscientific.comnih.govlongdom.orgmdpi.com. Studies on this compound derivatives have also highlighted the importance of stereochemistry.

For example, investigations into ether-linked dimers of dihydroartemisinin (B1670584) and dihydrothis compound with defined stereochemistry have shown differences in cytotoxic effects depending on the stereochemical arrangement nih.gov. Nonsymmetrical dimers were found to be more cytotoxic than their symmetrical counterparts nih.gov. Similarly, epoxides of artemisitene, a related compound, have also indicated that stereochemistry is an important factor for cytotoxicity nih.gov. In other artemisinin-derived hybrids, the stereochemistry at specific carbons, such as the C-10 anomeric carbon, has been shown to influence antiproliferative activity nih.gov.

Development of Hydroperoxydeoxyartemisitene and Deoxyartemisitene

Hydroperoxydeoxyartemisitene and deoxyartemisitene are examples of this compound derivatives that have been synthesized and evaluated for their biological activities acs.orgacs.orgnih.govresearchgate.net.

Hydroperoxydeoxyartemisitene isomers (alpha and beta) have been synthesized through the photooxygenation of anhydrodeoxydihydroartemisinin acs.orgacs.orgnih.govresearchgate.net. These compounds contain a hydroperoxy group, which is a different peroxy functionality compared to the endoperoxide bridge of artemisinin.

Deoxyartemisitene has been prepared from hydroperoxydeoxyartemisitene through reactions such as dehydroacetoxylation acs.orgacs.orgnih.gov. Studies have shown that deoxyartemisitene can exhibit significant cytotoxicity against a range of human cancer cell lines acs.orgacs.orgnih.govresearchgate.net. This finding is notable because deoxyartemisitene also lacks the endoperoxide bridge, further supporting that cytotoxic activity can exist in this compound derivatives without this feature acs.orgacs.orgnih.gov.

The synthesis and evaluation of these derivatives contribute to the understanding of how structural modifications, including the introduction of different oxygen functionalities or the alteration of the carbon skeleton, impact the biological profile of this compound-related compounds.

Pharmacological Investigations of Deoxyartemisinin and Its Derivatives

Analysis of Antimalarial Inactivity

Deoxyartemisinin is widely recognized as lacking significant antimalarial activity, a characteristic that distinguishes it from artemisinin (B1665778) and its potent derivatives acs.orgnih.govpharmgkb.org. This inactivity has been extensively studied to understand the crucial structural requirements for antimalarial efficacy within the artemisinin class of compounds.

Correlation with Absence of Endoperoxide Bridge

A central finding in the study of artemisinin and its analogs is that the endoperoxide (1,2,4-trioxane) ring is essential for their antimalarial properties pharmgkb.orgwikipedia.orgasm.orgliverpool.ac.uknih.govmdpi.commicrobialcell.com. This compound lacks this crucial peroxide bridge, possessing an ether linkage instead acs.orgliverpool.ac.ukplos.org. Research has consistently shown that the reduction or absence of this endoperoxide moiety renders the compound inactive against malaria parasites pharmgkb.orgasm.orgliverpool.ac.uknih.govmicrobialcell.comumich.edu. This correlation highlights the endoperoxide bridge as the key pharmacophore responsible for the potent antimalarial effects of artemisinin-based drugs wikipedia.orgmdpi.com.

Lack of Effect on Malarial Mitochondrial Membrane Potential and Reactive Oxygen Species Production

Studies investigating the mechanism of action of artemisinin have shown that it targets malarial mitochondria, leading to a loss of mitochondrial membrane potential () and the production of reactive oxygen species (ROS) plos.orgplos.orgnih.govnih.govoup.com. In contrast, this compound, which lacks the endoperoxide bridge, has been shown to have no effect on the membrane potential or ROS production in isolated malarial mitochondria plos.orgplos.orgnih.govnih.gov. Even at concentrations significantly higher than those at which artemisinin shows activity, this compound does not induce depolarization of malarial or yeast mitochondria plos.orgplos.orgnih.gov. This lack of effect on these key mitochondrial functions further supports its antimalarial inactivity and underscores the importance of the endoperoxide bridge in mediating these cellular events plos.orgplos.orgnih.gov.

Data on the effect of artemisinin and this compound on malarial mitochondrial membrane potential and ROS production:

| Compound | Endoperoxide Bridge | Effect on Malarial Mitochondrial Membrane Potential | Effect on Malarial Mitochondrial ROS Production | Antimalarial Activity |

| Artemisinin | Present | Depolarization observed at low concentrations | Rapid and dramatic ROS production induced | Potent |

| This compound | Absent | No effect observed even at higher concentrations | No effect observed | Inactive |

Implications for Iron-Mediated Activation Mechanisms of Artemisinins

The prevailing hypothesis for the antimalarial mechanism of artemisinin involves its activation by intraparasitic iron, particularly ferrous iron or heme, which is abundant in malaria parasites due to their degradation of hemoglobin wikipedia.orgliverpool.ac.ukmdpi.comumich.eduumich.eduresearchgate.net. This iron-mediated activation is thought to cleave the endoperoxide bridge, generating reactive free radicals and other electrophilic species that alkylate and damage essential parasite proteins and biomolecules wikipedia.orgliverpool.ac.ukmdpi.comumich.eduumich.eduresearchgate.net. The absence of the endoperoxide bridge in this compound means it cannot undergo this iron-mediated cleavage and subsequent radical formation, explaining its lack of antimalarial activity liverpool.ac.ukumich.eduumich.edu. Studies have shown that this compound does not react with human serum albumin (HSA) in a manner indicative of the alkylation seen with artemisinin and dihydroartemisinin (B1670584), further supporting the necessity of the endoperoxide bridge for this activation pathway umich.edu. Chelation of iron has also been shown to reduce the antimalarial activity of artemisinin, supporting the iron-activation hypothesis liverpool.ac.ukmdpi.com.

Comparison with Active Artemisinin Analogs and Endoperoxide-Containing Compounds

Data comparing antimalarial activity:

| Compound | Endoperoxide Bridge | Antimalarial Activity (P. falciparum IC₅₀) |

| Artemisinin | Present | Potent (e.g., 2.7 ± 1.2 ng/ml) asm.org |

| This compound | Absent | Low/Inactive (e.g., 27,000 ± 3,200 ng/ml) asm.org |

| OZ277 | Present | Potent (e.g., 0.54 ± 0.29 ng/ml) asm.org |

| CarbaOZ277 | Absent | Low/Inactive (e.g., 5,200 ± 380 ng/ml) asm.org |

Anticancer and Cytotoxic Activities

Despite its lack of antimalarial activity, this compound and its derivatives have shown potential in exhibiting anticancer and cytotoxic activities acs.orgnih.govacs.org. While the endoperoxide bridge is crucial for the antimalarial effect, some studies suggest that the lack of this moiety does not completely abolish anticancer activity nih.gov.

In Vitro Cytotoxicity against Human Cancer Cell Lines

Research has explored the cytotoxic effects of this compound and its derivatives against various human cancer cell lines in vitro acs.org. For example, deoxyartemisitene, a derivative obtained from photooxygenation of anhydrodeoxydihydroartemisinin, demonstrated significant cytotoxicity against a number of human cancer cell lines in the National Cancer Institute drug-screening program acs.org. This screening program involves evaluating compounds against a panel of 60 human cancer cell lines derived from nine different tissues acs.org. The observation of cytotoxicity in these cell lines suggests that while the mechanism may differ from the antimalarial action, this compound derivatives can still exert detrimental effects on cancer cells acs.orgresearchgate.net. The cytotoxicity of artemisinin compounds against cancer cells has also been linked to their ability to induce oxidative stress and apoptosis, and some studies suggest an iron-dependent mechanism may play a role in cancer cells due to their higher iron concentrations mdpi.commicrobialcell.comnih.gov. While the endoperoxide is often implicated in the cytotoxicity of artemisinin derivatives, the activity observed with this compound derivatives indicates that other structural features may also contribute to their effects on cancer cells nih.gov.

Mechanisms of Cytotoxic Action

The cytotoxic effects of artemisinin and its derivatives, including investigations that shed light on peroxide-independent mechanisms relevant to this compound, involve a variety of cellular pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Studies on artemisinin derivatives have frequently observed the induction of apoptosis in various cancer cell lines. This process is often associated with the modulation of proteins in the Bcl-2 family, which regulate mitochondrial integrity and the release of pro-apoptotic factors like cytochrome c. nih.gov. An increase in the Bax/Bcl-2 ratio is commonly observed, leading to the activation of caspases, such as caspase-3 and caspase-9, which are central executioners of apoptosis nih.gov. While much of the research on apoptosis induction has focused on artemisinin derivatives possessing the endoperoxide bridge, understanding these pathways provides context for evaluating the potential apoptotic mechanisms of this compound or its derivatives, even if through alternative triggers. For example, dihydroartemisinin (DHA), a closely related compound, has been shown to induce caspase-3-dependent apoptosis in human lung adenocarcinoma cells magtechjournal.com. DHA also induces apoptosis by a Bak-dependent intrinsic pathway and involves calcium and survivin in lung cancer cells magtechjournal.com.

Modulation of Cellular Redox Systems and Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a significant mechanism of cytotoxicity for many artemisinin derivatives, often triggered by the cleavage of the endoperoxide bridge in the presence of iron. This process leads to oxidative stress and damage to cellular macromolecules. nih.govnih.govtandfonline.com. While this compound lacks the endoperoxide bridge crucial for this typical iron-mediated ROS generation, its cytotoxic activity suggests that other mechanisms influencing cellular redox balance might be involved. Studies comparing artemisinin compounds have indicated that the presence of the peroxide bridge is strongly correlated with ROS production in malarial mitochondria, and this compound had no effect on ROS production in these systems scienceopen.complos.org. However, the broader impact of this compound on cellular redox systems in cancer cells, potentially through pathways not directly involving the endoperoxide-mediated Fenton reaction, warrants further investigation.

Influence on Cell Cycle Progression

Artemisinin and its derivatives have been shown to influence cell cycle progression in cancer cells, leading to cell cycle arrest at various phases, most commonly at the G0/G1 to S transition. nih.govartemisiavet.de. This arrest can inhibit cancer cell proliferation. While specific data on this compound's effect on cell cycle progression is limited in the provided context, studies on related artemisinin compounds demonstrate this as a significant cytotoxic mechanism. For instance, dihydroartemisinin has been reported to induce G2/M phase arrest in ovarian cancer cells and G0/G1 progression towards S in pancreatic cancer cells, depending on the cell line. artemisiavet.de. Artesunate, another derivative, reverted virus-induced cell cycle progression to early G0/G1 in human cytomegalovirus infected cells nih.gov. Further research is needed to determine if this compound or its derivatives similarly impact cell cycle regulation in cancer cells.

Role of Iron and Heme in Antitumor Activity

Iron and heme play a significant role in the mechanism of action of artemisinin derivatives, particularly those with the endoperoxide bridge, as they are involved in the activation of the molecule and the subsequent generation of cytotoxic radicals. nih.govnih.govmicrobialcell.com. Cancer cells often exhibit increased iron uptake and metabolism to support their rapid proliferation, making them potentially more susceptible to iron-dependent therapies. nih.gov. While this compound's activity is suggested to be peroxide-independent, the involvement of iron or heme in its cytotoxic mechanisms, perhaps through different interaction pathways, remains an area of investigation. Studies have shown that preloading cancer cells with iron or iron-saturated holotransferrin can enhance the cytotoxicity of artemisinin derivatives nih.gov. Inhibition of heme synthesis has also been shown to decrease the cytotoxicity of some artemisinin compounds nih.gov. The precise role of iron and heme in the activity of this compound, given the absence of the endoperoxide bridge, requires further elucidation.

Comparative Cytotoxicity of this compound Dimers

Studies comparing the cytotoxic activity of artemisinin and its derivatives have explored the role of structural variations, including the presence or absence of the endoperoxide group and dimerization. Research involving dimers of dihydroartemisinin and dihydrothis compound has indicated that the stereochemistry of the ether linkage in these dimers plays a significant role in their cytotoxic activity against certain cell types, such as CFU-GM cells. thieme-connect.com For instance, a nonsymmetrical dimer of dihydroartemisinin and the corresponding endoperoxide-lacking dimer of dihydrothis compound demonstrated comparable cytotoxicity to CFU-GM cells. thieme-connect.com

Dimers containing two peroxide bridges generally exhibit potent activity against P. falciparum and cytotoxicity, whereas dimers lacking a peroxide bridge are often devoid of antimalarial activity. nih.gov However, the cytotoxicity of artemisinin dimers has been shown to be primarily dependent on the linker and secondarily on the number of peroxide bridges, with dimers generally being more cytotoxic than monomeric artemisinin building blocks. nih.gov

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various experimental models. acs.orgresearchgate.netmedchemexpress.com

Evidence for Anti-inflammatory Activity

Evidence for the anti-inflammatory activity of this compound comes from studies utilizing animal models of inflammation. In the formalin test, this compound has been shown to reduce both neurogenic and inflammatory pain, with its effects sometimes exceeding those of artemisinin. nih.gov Furthermore, studies on chemically induced edema models, such as croton oil-induced ear edema, have shown that this compound can reduce edema. nih.govresearchgate.net

Research has also investigated the impact of this compound on inflammatory mediators. While a sesquiterpene lactone-enriched fraction containing this compound showed greater selectivity in reducing IL-6 compared to TNF-α and IL-1β, this compound itself selectively reduced TNF-α in one study. nih.gov Pre-clinical studies comparing the anti-inflammatory potential of various artemisinic compounds, including this compound, in a carbon tetrachloride-induced inflammation model in mice, indicated that these compounds significantly alleviated inflammation, reducing levels of inflammatory markers such as nitric oxide, TNF-α, IL-1β, and NF-κB. researchgate.net

Potential Modulatory Pathways in Inflammation

While specific detailed mechanisms for this compound's anti-inflammatory action are still being elucidated, research on artemisinin and its derivatives suggests potential modulatory pathways that may also be relevant to this compound. The inhibition of the NF-κB signaling pathway is a classical mechanism through which artemisinin and its derivatives exert anti-inflammatory actions, leading to decreased release of pro-inflammatory cytokines like TNF-α and IL-6. nih.govfrontiersin.orgspringermedizin.de Studies have shown that artemisinin derivatives can suppress the nuclear translocation of NF-κB p65 and inhibit the expression of pro-inflammatory mediators like iNOS, IL-1β, IL-6, and TNF-α. nih.govfrontiersin.org The Akt and MAPK pathways are also implicated in the inflammatory responses modulated by artemisinin derivatives. nih.govfrontiersin.org Given that this compound is a metabolite of artemisinin and has shown anti-inflammatory activity, it is plausible that it may share some of these modulatory pathways. acs.orgresearchgate.netresearchgate.net

Anti-ulcer Activity Research

This compound has also been investigated for its anti-ulcer activity. acs.orgresearchgate.netmedchemexpress.com Studies using experimental ulcer models, such as those induced by ethanol (B145695) and indomethacin, have demonstrated that this compound possesses anti-ulcerogenic activity. researchgate.net In one study, this compound at a dose of 200 mg/kg showed a 76.5% reduction in the ulcer index value in an absolute ethanol-induced ulcer model. researchgate.net This anti-ulcerogenic activity is suggested to potentially involve increasing prostaglandin (B15479496) levels, as the activity was abolished when animals were pretreated with indomethacin, a prostaglandin synthesis inhibitor. researchgate.net

Exploration of Other Bioactivities (e.g., antitubercular, anti-HIV for derivatives)

Beyond its anti-inflammatory and anti-ulcer effects, research has explored other potential bioactivities of this compound and its derivatives, including antitubercular and anti-HIV activities.

Studies have investigated the antitubercular activity of compounds derived from Artemisia annua, including this compound. While artemisinin and its derivatives are primarily known for antimalarial activity often linked to the endoperoxide bridge, some studies suggest that the anti-mycobacterial activity of certain Artemisia-derived natural products, including this compound, may not be dependent on this bridge. biorxiv.org this compound and artemisinic acid have shown activity against Mycobacterium smegmatis, with artemisinic acid being more effective than this compound and artemisinin in one study. biorxiv.org A synergistic effect between this compound and artemisinic acid against M. smegmatis has also been reported. biorxiv.org

Pharmacokinetic and Metabolic Studies of Deoxyartemisinin

Deoxyartemisinin as an in vivo Metabolite of Artemisinin (B1665778)

This compound has been identified as an in vivo metabolite of artemisinin in humans and rats. Following oral administration of artemisinin, this compound, along with other metabolites such as deoxydihydroartemisinin and 9,10-dihydrothis compound, has been detected in human urine. pharmgkb.org This indicates that this compound is a product of the metabolic transformation of artemisinin within the body. It is considered one of the Phase I metabolites of artemisinin in vivo. nih.govacs.org

Metabolic Pathways and Biotransformation Products

The metabolism of artemisinin leads to the formation of various biotransformation products, including this compound. These metabolic processes primarily occur in the liver and involve cytochrome P450 enzymes.

Phase I metabolism of artemisinin involves reactions such as reduction, hydroxylation, and deoxidation. This compound is a product of the deoxidation of artemisinin, where the characteristic endoperoxide bridge is cleaved or removed. nih.govbiomedpharmajournal.org Studies using liver microsomal incubates, as well as in vivo samples like rat urine, bile, and plasma, have identified this compound among the Phase I metabolites of artemisinin. nih.gov Other identified Phase I metabolites include various hydroxylated and deoxyhydroxylated products. nih.gov The loss of the endoperoxide bridge in metabolites like this compound results in the ablation of their antiplasmodial potency compared to artemisinin. nih.gov

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of artemisinin, leading to the formation of this compound and other metabolites. In vitro studies using human liver microsomes have shown that the metabolism of artemisinin is primarily mediated by CYP2B6, with a secondary contribution from CYP3A4. pharmgkb.orgnih.govpharmgkb.org CYP2A6 has also shown the capacity to metabolize artemisinin in vitro, but its relevance in vivo is considered less significant compared to CYP2B6 and CYP3A4. pharmgkb.orgnih.govpharmgkb.org The conversion of artemisinin to metabolites like this compound is catalyzed by these enzymes. wikipedia.org Inhibition of CYP2B6 and CYP3A4 has been shown to impact artemisinin metabolism. pharmgkb.orgnih.gov

Oral Bioavailability Comparisons

Studies have compared the oral bioavailability of artemisinin, this compound, and other related compounds. Research in rats, utilizing computer simulations and pharmacokinetic evaluations, has provided data on the oral bioavailability of these compounds. nih.govresearchgate.netacs.orgx-mol.com

According to a study, the oral bioavailability of artemisinin in rats was calculated to be 12.2 ± 0.832%. nih.govresearchgate.netacs.orgx-mol.com In comparison, the oral bioavailability of this compound was found to be significantly lower, at 1.60 ± 0.317%. nih.govresearchgate.netacs.orgx-mol.com This indicates that the oral bioavailability of artemisinin was approximately 7 times higher than that of this compound in this study. nih.govacs.orgresearchgate.netacs.orgx-mol.com The structural difference, specifically the absence of the peroxide bridge in this compound, might contribute to a decreased absorption rate in the gastrointestinal tract. nih.govresearchgate.netacs.org

Table: Oral Bioavailability Comparison in Rats

Advanced Methodological Approaches in Deoxyartemisinin Research

In Vitro Cellular Assays

A variety of in vitro cellular assays have been employed to investigate the biological activity of deoxyartemisinin, primarily in comparison to artemisinin (B1665778) and its clinically used derivatives. These studies have consistently highlighted the importance of the endoperoxide bridge for cytotoxicity and specific cellular effects.

Cytotoxicity Screening using NCI Drug-Screening Program

This compound and its derivatives have been evaluated through the National Cancer Institute's (NCI) drug-screening program, which assesses the cytotoxic potential of compounds against a panel of 60 human cancer cell lines. nih.gov This comprehensive screen provides insights into a compound's potency and spectrum of activity across various cancer types. While detailed public data on this compound itself is limited, studies on its derivatives have been published. For instance, deoxyartemisitene, a derivative of this compound, demonstrated significant cytotoxicity against a number of human cancer cell lines within this program. nih.gov The NCI-60 screen utilizes assays like the CellTiter-Glo luminescent readout to measure cell viability after a 72-hour exposure to the test agent, providing key data points such as the GI50 (concentration causing 50% growth inhibition). cancer.govnih.gov

Reactive Oxygen Species (ROS) Measurement Assays

A central hypothesis for the potent antimalarial and anticancer activity of artemisinin is the generation of reactive oxygen species (ROS) following the iron-mediated cleavage of its endoperoxide bridge. To test this, researchers have used fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) and dihydroethidium (B1670597) (DHE) in conjunction with flow cytometry. cancer.govfrontiersin.org These assays consistently reveal that, unlike artemisinin and its active derivatives, this compound does not induce the production of ROS in either malarial or mammalian mitochondria. nih.govresearchgate.net This lack of ROS generation is a direct consequence of the absence of the endoperoxide bridge, confirming its critical role in the bioactivation of artemisinin-type compounds. nih.gov

Table 1: Summary of this compound's Effect on ROS Production

| Assay Type | Cell/Organelle System | Key Finding | Reference(s) |

|---|---|---|---|

| DCFH-DA Assay | Isolated Malaria Mitochondria | No effect on ROS production | nih.gov |

| Not Specified | Malarial Mitochondria | This compound has no effect on ROS production. | nih.govresearchgate.net |

Mitochondrial Functionality Assays (e.g., Membrane Potential)

The impact of artemisinins on mitochondrial function is a key area of investigation. Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and functionality. Assays using fluorescent dyes such as Rhodamine 123 (Rh123) and DiOC6(3) are employed to measure ΔΨm. nih.govnih.gov Studies on isolated mitochondria from both malaria parasites (P. berghei) and yeast have shown that artemisinin causes a rapid loss of membrane potential (depolarization). In stark contrast, this compound, even at significantly higher concentrations (e.g., 8 µM), does not induce mitochondrial depolarization. nih.govresearchgate.netnih.gov This finding further underscores that the endoperoxide bridge is essential for the mitochondrial disruption observed with active artemisinins. nih.govresearchgate.net

Table 2: Comparative Effects on Mitochondrial Membrane Potential (ΔΨm)

| Compound | Concentration | System | Effect on ΔΨm | Reference(s) |

|---|---|---|---|---|

| Artemisinin | 100 nM | Isolated P. berghei Mitochondria | Loss of membrane potential | nih.govnih.gov |

| This compound | 8 µM | Isolated P. berghei Mitochondria | No visible loss of membrane potential | nih.govnih.gov |

| Artemisinin | 1 µM | Isolated Yeast Mitochondria | Depolarization | nih.gov |

| This compound | 8 µM | Isolated Yeast Mitochondria | No depolarization | nih.gov |

Apoptosis Induction Assays (e.g., Caspase Activation, Bax/Bcl2 Ratio)

Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents exert their effects. Key markers of apoptosis include the activation of caspases (a family of proteases that execute cell death) and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. While numerous studies have shown that artemisinin and its derivatives like dihydroartemisinin (B1670584) can induce apoptosis, characterized by caspase activation and an increased Bax/Bcl-2 ratio in various cancer cell lines, specific research demonstrating these effects for this compound is not available in the reviewed scientific literature. nih.govnih.gov The investigation into whether this compound can induce apoptosis through these pathways remains an area for future research.

Cell Cycle Analysis by Flow Cytometry

Anticancer drugs often function by halting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. This is commonly analyzed using flow cytometry, where cells are stained with a DNA-binding dye like propidium (B1200493) iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Research has indicated that artemisinin derivatives, such as dihydroartemisinin, can cause cell cycle arrest, typically in the G0/G1 or G2/M phase, in various cancer cell types. nih.govresearchgate.net However, specific studies focusing on the effect of this compound on cell cycle progression using flow cytometry have not been reported in the available literature.

Analytical Chemistry Techniques for Metabolite Identification

Understanding the metabolic fate of a compound is crucial for drug development. Advanced analytical techniques are essential for identifying and characterizing metabolites in biological samples. For artemisinin and its derivatives, liquid chromatography-mass spectrometry (LC-MS) is the primary tool. nih.gov

High-resolution mass spectrometry (HR-MS) techniques, such as those using LTQ-Orbitrap hybrid mass spectrometers or UPLC-Q-TOF-MSE (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), have been effectively used to study the biotransformation of artemisinin compounds in vitro (e.g., in liver microsomes) and in vivo (e.g., in rat urine, bile, and plasma). nih.govnih.gov These methods provide accurate mass data in both full-scan and MS/MS modes, which allows for the confident structural assignment of metabolites. nih.gov Through these techniques, this compound has been identified as one of the phase I metabolites of artemisinin, alongside various hydroxylated and deoxydihydroxylated products. nih.govnih.gov The use of online hydrogen/deuterium (H/D) exchange experiments coupled with LC-HR/MS provides additional structural information, helping to differentiate between various types of metabolites. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Deoxyartemisinin Derivatives with Enhanced Bioactivities

A primary focus of future research is the chemical modification of the this compound scaffold to create novel derivatives with improved biological activity. The inherent stability of the this compound structure, which lacks the reactive endoperoxide bridge, allows for a wider range of chemical manipulations. mdpi.com Scientists are exploring modifications at various positions on the molecule to enhance its potency and selectivity against cancer cells.

One notable study involved the photooxygenation of anhydrodeoxydihydroartemisinin, which led to the creation of several new derivatives. nih.gov Subsequent chemical reactions, such as reduction and dehydration, yielded a series of novel compounds, including dihydrodeoxyartemisitene and deoxyartemisitene. nih.gov These compounds were then evaluated for their cytotoxic effects against a panel of 60 human cancer cell lines. nih.gov The results indicated that specific structural modifications could significantly impact bioactivity, with some derivatives demonstrating notable cytotoxicity. nih.gov

Further research efforts are directed at synthesizing derivatives by incorporating various biologically active scaffolds, such as (thio)semicarbazones, into the dihydroartemisinin (B1670584) structure. nih.gov This approach aims to create hybrid molecules that combine the unique properties of the this compound core with the proven pharmacological activities of other chemical groups. The goal is to develop compounds with enhanced efficacy and potentially novel mechanisms of action. nih.govnih.gov

Below is a table summarizing key findings from the evaluation of novel this compound derivatives:

| Derivative Name | Method of Synthesis | Key Bioactivity Finding |

| Deoxyartemisitene | Dehydroacetoxylation of α-hydroperoxydeoxyartemisitene | Demonstrated significant cytotoxicity against multiple human cancer cell lines in the NCI-60 screen. nih.gov |

| Dihydrodeoxyartemisitene | Reduction of α-hydroperoxydeoxyartemisitene | Served as a precursor for other derivatives; its own bioactivity was a baseline for comparison. nih.gov |

| Bis(dihydrodeoxyartemisitene) ether | Treatment of dihydrodeoxyartemisitene with BF(3)-OEt(2) | A C(2)-symmetrical dimer whose stereochemistry was confirmed by X-ray crystallography; evaluated for cytotoxicity. nih.gov |

| Dihydroartemisinin-(thio)semicarbazone hybrids | Incorporation of (thio)semicarbazone scaffold onto dihydroartemisinin | Designed as potential inhibitors of falcipain-2, a key parasite enzyme. nih.gov |

These synthetic strategies represent a crucial step in optimizing the therapeutic potential of the this compound scaffold, moving it from a derivative of an antimalarial to a lead compound for developing new anticancer agents.

Elucidation of Peroxide-Independent Mechanisms of Action in Non-Malarial Applications

A critical area of ongoing research is to unravel the precise mechanisms by which this compound and its derivatives exert their therapeutic effects. Unlike artemisinin (B1665778), whose bioactivity is largely dependent on the iron-mediated cleavage of its endoperoxide bridge to generate cytotoxic free radicals, this compound's activity must stem from other interactions. nih.govmdpi.com The absence of the endoperoxide bridge in this compound means its anticancer effects, while often less potent than its peroxidic cousins, are inherently peroxide-independent. nih.govnih.gov

Studies suggest that even for traditional artemisinins, anticancer activity may involve alternative mechanisms beyond peroxide activation. This lends credence to the potential of deoxy-analogs. Research is focused on identifying the molecular targets and signaling pathways modulated by these compounds. Potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govartemisiavet.de

The weak anti-protozoal activities of artemisinin and the synthetic peroxide OZ277 have been shown to be peroxide bond-independent, further supporting the idea that the core scaffold can interact with biological targets through different mechanisms. nih.gov Understanding these peroxide-independent pathways is paramount. It will not only clarify how this compound derivatives function but could also inform the rational design of more potent second-generation compounds that are optimized for these specific mechanisms. Identifying these targets is a key objective in the preclinical development of this compound-based therapies for non-malarial diseases.

Targeted Delivery Systems for this compound and its Active Derivatives

A significant hurdle in the clinical application of this compound and its derivatives is their poor aqueous solubility and limited bioavailability, issues they share with the parent artemisinin compound. nih.govnih.govnih.gov To overcome these limitations, a major avenue of future research is the development of targeted drug delivery systems. These systems aim to enhance the solubility and stability of the compounds, prolong their circulation time in the bloodstream, and ensure their selective accumulation in tumor tissues. nih.govnih.gov

Nanotechnology offers a promising platform for achieving these goals. nih.gov Various nanocarriers are being explored for their potential to encapsulate this compound derivatives. Based on extensive research into delivering other artemisinin compounds, these systems are expected to significantly improve therapeutic outcomes. nih.gov

Potential nanoscale drug delivery systems (NDDSs) for this compound include:

Polymeric Nanoparticles: These are colloidal particles made from biodegradable polymers that can encapsulate drugs, protecting them from degradation and facilitating controlled release. nih.gov

Liposomes: These are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. They can carry both water-soluble and fat-soluble drugs, improving their delivery to target cells. nih.gov

Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure that can be loaded with drug molecules. nih.gov

The table below outlines potential delivery systems applicable to this compound, based on systems developed for related compounds.

| Delivery System | Description | Potential Advantages for this compound |

| Polymeric Nanoparticles (e.g., PLGA) | Solid colloidal particles made from biodegradable polymers. nih.gov | Enhanced drug stability, controlled release, potential for surface modification for active targeting. nih.gov |

| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. nih.gov | Improved solubility and bioavailability, reduced toxicity, ability to encapsulate both hydrophilic and lipophilic derivatives. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering an alternative to polymeric systems. | High drug loading capacity, good biocompatibility, scalable production. |

| Carbon-based materials | Includes nanostructures like carbon nanotubes. | High surface area for drug loading, potential for functionalization to target specific cells. unesp.br |

By leveraging these advanced delivery platforms, researchers aim to maximize the therapeutic efficacy of this compound derivatives while minimizing potential side effects, paving the way for their successful clinical translation. nih.gov

Combination Therapy Strategies with this compound Derivatives

To enhance the therapeutic impact and circumvent potential drug resistance, future research will heavily focus on combination therapy strategies involving this compound derivatives. Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer treatment. nih.gov This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.

For this compound-based compounds, this could involve pairing them with established chemotherapy drugs, targeted therapies, or even immunotherapies. For instance, a this compound derivative that induces cell cycle arrest could be combined with a DNA-damaging agent, creating a multi-pronged attack on cancer cells. artemisiavet.de Dihydroartemisinin (DHA), the active metabolite of many artemisinin compounds, has already shown the ability to increase the sensitivity of drug-resistant breast cancer cells to other therapies and to work synergistically with other agents in cholangiocarcinoma and multiple myeloma. frontiersin.org

Potential combination strategies could include:

Combination with Conventional Chemotherapeutics: Using this compound derivatives to sensitize cancer cells to the effects of traditional chemotherapy, potentially allowing for lower doses and reduced toxicity.

Synergy with Targeted Agents: Combining this compound compounds with drugs that target specific molecular pathways involved in cancer growth (e.g., kinase inhibitors).

Hybrid Compounds: A more advanced strategy involves creating single molecules (hybrids) that incorporate both the this compound scaffold and another pharmacophore. nih.gov This approach ensures that both active components are delivered to the target cell simultaneously. For example, artesunate-quinoline hybrids have shown improved antimalarial activity compared to the individual drugs. nih.gov

Investigating these combinations in preclinical models will be essential to identify the most effective partnerships and to understand the molecular basis of their synergistic interactions.

Preclinical Development of this compound-Based Compounds for Non-Malarial Indications

The successful translation of promising this compound derivatives from the laboratory to the clinic requires a robust preclinical development program. This phase involves rigorous evaluation of the compounds' efficacy and mechanism of action in various non-malarial disease models, primarily focused on cancer. nih.govtmu.edu.tw

The initial steps in this process have already been taken, with studies evaluating novel this compound derivatives in vitro against panels of human cancer cell lines, such as the NCI-60 screen. nih.gov These screenings help identify which cancer types are most sensitive to a particular compound and provide initial insights into structure-activity relationships. nih.gov

The preclinical pipeline involves several key stages:

In Vitro Efficacy Studies: Comprehensive testing against a wide range of cancer cell lines to determine potency (e.g., IC50 values) and selectivity. nih.gov

Mechanism of Action Studies: Investigating how the lead compounds kill cancer cells, including their effects on apoptosis, cell cycle, and key signaling pathways. tmu.edu.tw

In Vivo Animal Models: Evaluating the antitumor efficacy of promising candidates in tumor-bearing animal models (e.g., xenograft models). frontiersin.org These studies assess the compound's ability to reduce tumor volume and progression in a living organism. nih.gov

Pharmacokinetic Profiling: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to understand how they behave in the body. nih.gov

Successful completion of these preclinical stages is a prerequisite for advancing a this compound-based compound into Phase I clinical trials to assess its potential in treating human diseases.

Q & A

Basic Research Questions

Q. What are the key structural differences between Artemisinin and Deoxyartemisinin, and how do these impact antimalarial activity?

- Methodological Answer : this compound lacks the peroxidic bridge present in Artemisinin, a critical feature for antimalarial potency. Structural elucidation is typically performed using 2D-NMR spectroscopy and X-ray crystallography. For example, fully assigned 2D-NMR data (¹H, ¹³C, COSY, HMBC) confirm the absence of the endoperoxide group in this compound . Bioactivity assays comparing IC₅₀ values against Plasmodium strains demonstrate a 100–300-fold reduction in potency, underscoring the necessity of the peroxidic moiety for antimalarial efficacy .

Q. What spectroscopic and chromatographic methods are used to characterize this compound and its derivatives?

- Methodological Answer : Characterization involves:

- Thin-Layer Chromatography (TLC) : To monitor bioconversion reactions (e.g., using silica gel plates and UV/iodine visualization) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- 2D-NMR : To resolve complex stereochemistry and confirm structural modifications, such as the absence of the peroxidic bridge .

- HPLC-PDA : For purity assessment and quantification during synthetic or biosynthetic processes .

Advanced Research Questions

Q. How can bioconversion methods using plant cell cultures optimize this compound production?

- Methodological Answer : Suspension cultures of Withania somnifera cells are employed to enzymatically convert Artemisinin to this compound. Key steps include:

- Enzyme Identification : Assay peroxidase activity in cell extracts using guaiacol oxidation or Artemisinin-specific degradation tests .

- Process Optimization : Varying parameters like substrate concentration (e.g., 0.5–2.0 mg/mL Artemisinin), pH (5.0–7.0), and incubation time (24–72 hrs) to maximize yield .

- Metabolite Profiling : LC-MS/MS to identify byproducts (e.g., hydroxylated derivatives) and ensure reaction specificity .

Q. What in silico strategies predict this compound’s interactions with viral or parasitic targets?

- Methodological Answer : Molecular docking and dynamics simulations are used to study binding affinities. For example:

- Docking Studies : this compound’s interaction with the influenza A M2 ion channel (PDB ID) revealed alkyl/pi-alkyl bonds with residues like Phe354 and Ile442, achieving a binding energy of −8 kcal/mol .

- Comparative Analysis : Compare docking results with Artemisinin’s binding to SARS-CoV-2 3CLPRO (−8.06 kcal/mol) to assess broad-spectrum potential .

- Validation : Follow up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding confirmation.

Q. How do researchers address contradictions in this compound’s bioactivity data across studies?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values) are resolved through:

- Standardized Assays : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) and consistent incubation times (48–72 hrs) .

- Control Experiments : Include PI3P level measurements (via fluorescence redistribution assays) to verify target engagement in antimalarial studies .

- Meta-Analysis : Pool data from multiple studies (e.g., enzymatic vs. whole-cell assays) to identify confounding factors like transporter-mediated uptake differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.